5-Nitrouridine monohydrate

Description

Contextualization of 5-Nitrouridine (B13094073) Monohydrate within Modified Nucleoside Chemistry

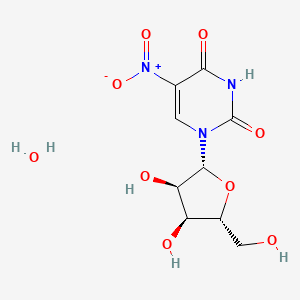

5-Nitrouridine monohydrate is a modified pyrimidine (B1678525) nucleoside. It belongs to a class of compounds where a functional group has been added to the core structure of a natural nucleoside, in this case, uridine (B1682114). The modification consists of the addition of a nitro group (-NO₂) at the 5th carbon position of the pyrimidine ring. The "monohydrate" designation indicates that one molecule of water is incorporated into its crystal structure. nih.govnih.gov

Modified nucleosides are ubiquitous in nature, particularly in transfer RNA (tRNA), where they play critical roles in the efficiency and fidelity of protein synthesis. Synthetic modified nucleosides, including 5-Nitrouridine, are crucial tools in molecular biology and medicinal chemistry. sigmaaldrich.com These analogs can be used to probe enzyme mechanisms, as building blocks for creating modified DNA or RNA strands with special properties, or as therapeutic agents themselves. wikipedia.org

Significance of Nitration in Nucleoside Structure and Function for Research Applications

The nitration of biomolecules, including proteins, lipids, and nucleic acids, by reactive nitrogen species is a key mechanism in nitric oxide (NO) biological activity. nih.gov In the context of nucleosides, the addition of a nitro group significantly alters the electron distribution and steric properties of the nucleobase, which can have profound effects on its function.

While much research has focused on nitrated purines like 8-nitroguanine, which is recognized as a marker of nitrosative stress and a potentially mutagenic lesion in DNA and RNA nih.govjst.go.jp, the nitration of pyrimidines like uridine also holds significant research interest. The introduction of the electron-withdrawing nitro group at the C5 position of uridine influences the pyrimidine ring's conformation. X-ray analysis of this compound reveals that the pyrimidine ring is not perfectly flat but adopts a slight boat conformation. nih.govnih.gov The ribose sugar component is in the C3'-endo conformation, and the base itself is oriented in the anti position relative to the sugar. nih.govnih.gov These structural details are critical for understanding how this modified nucleoside might interact with enzymes or how it would affect the structure of an RNA strand if it were incorporated.

The presence of the nitro group can be exploited in research applications. For instance, modified nucleosides can serve as probes to study DNA and RNA repair mechanisms, or to investigate the active sites of polymerases and other nucleic acid-binding proteins. The unique spectroscopic or reactive properties of the nitro group can facilitate such studies.

Historical Perspectives on the Study of 5-Nitrouridine and Related Compounds

The study of modified nucleosides has a long history, intertwined with the foundational discoveries of nucleic acid chemistry. Early research involved investigating the reactions of ribonucleosides with various chemical agents, such as nitrous acid, to understand their chemical properties and potential for modification. acs.org

A significant milestone in the specific study of 5-Nitrouridine was the detailed characterization of its three-dimensional structure. In 1977, the crystal structure of this compound was determined by X-ray analysis. nih.govnih.gov This study provided the first precise atomic-level view of the molecule, confirming the position of the nitro group and revealing key conformational details, such as the pucker of the sugar ring, the orientation of the base, and the hydrogen bonding network involving the integrated water molecule. nih.govnih.gov This structural data provided a solid foundation for understanding the physical and chemical properties of 5-Nitrouridine and for postulating its potential effects within a larger biological context, such as in codon-anticodon pairing. nih.gov

Data Tables

Table 1: Crystallographic Data for this compound This table summarizes key structural parameters determined from the X-ray analysis of this compound.

| Property | Value | Reference |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P2₁2₁2₁ | nih.gov |

| Ribose Conformation | C3'-endo | nih.govnih.gov |

| Glycosidic Torsion Angle (χ) | 25.6° (anti) | nih.govnih.gov |

| Pyrimidine Ring Conformation | Shallow Boat | nih.govnih.gov |

Table 2: Comparison of Uridine and 5-Nitrouridine This table highlights the key differences between the natural nucleoside Uridine and its nitrated derivative.

| Feature | Uridine | 5-Nitrouridine | Reference |

| Modification at C5 | Hydrogen atom | Nitro group (-NO₂) | nih.govnih.gov |

| Ring Planarity | Generally planar | Slightly non-planar (shallow boat) | nih.govnih.gov |

| Electronic Character | Standard | Electron-withdrawing group at C5 | nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

63074-36-2 |

|---|---|

Molecular Formula |

C9H13N3O9 |

Molecular Weight |

307.21 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidine-2,4-dione;hydrate |

InChI |

InChI=1S/C9H11N3O8.H2O/c13-2-4-5(14)6(15)8(20-4)11-1-3(12(18)19)7(16)10-9(11)17;/h1,4-6,8,13-15H,2H2,(H,10,16,17);1H2/t4-,5-,6-,8-;/m1./s1 |

InChI Key |

VVGNHCADNYTFOW-HCXTZZCQSA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[N+](=O)[O-].O |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)[N+](=O)[O-].O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Nitrouridine Monohydrate and Advanced Analogues

Established Synthetic Pathways to 5-Nitrouridine (B13094073)

The direct nitration of uridine (B1682114) to form 5-nitrouridine is a challenging process. Early research highlighted significant difficulties, including the potential for cleavage of the N-glycosidic bond and oxidation of the sugar moiety under harsh nitrating conditions. mostwiedzy.pl To circumvent these issues, established synthetic routes typically involve the protection of the hydroxyl groups on the ribose sugar before nitration.

A foundational method involves protecting the 2', 3', and 5'-hydroxyl groups of uridine. mostwiedzy.pl This protected nucleoside is then subjected to nitration using a potent mixture, such as fuming nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄). Following the successful introduction of the nitro group at the C-5 position, the protecting groups are removed to yield 5-nitrouridine. mostwiedzy.pl This multi-step process, while effective, can be inefficient and tedious. mostwiedzy.plfiu.edu Attempts to use milder nitrating agents like nitronium tetrafluoroborate (B81430) (NO₂BF₄) on either protected or unprotected uridine were reported to be largely unsuccessful, primarily yielding the 5-nitrouracil (B18501) base instead of the desired nucleoside. mostwiedzy.pl

Table 1: Classical Synthesis of 5-Nitrouridine

| Step | Description | Reagents | Outcome | Reference |

|---|---|---|---|---|

| 1. Protection | Acetylation of the 2', 3', and 5'-hydroxyl groups of the ribose moiety. | Acetic Anhydride, Acetic Acid | Protected Uridine | mostwiedzy.plresearchgate.net |

| 2. Nitration | Introduction of the nitro group at the C-5 position of the pyrimidine (B1678525) ring. | Fuming HNO₃, H₂SO₄ | Protected 5-Nitrouridine | mostwiedzy.pl |

| 3. Deprotection | Removal of the acetyl protecting groups to yield the final product. | Sodium Ethoxide | 5-Nitrouridine | mostwiedzy.pl |

More recent advancements have explored alternative strategies to construct the nucleoside after modifying the base. A notable modern approach involves a Frustrated Lewis Pair (FLP)-based catalytic system for N-glycosylation. acs.org This method allows for the coupling of a pre-synthesized silylated 5-nitrouracil with a protected ribose donor. acs.org Such catalytic strategies can offer higher yields and stereoselectivity for the desired β-anomer under milder conditions, representing a significant improvement over older methods. acs.org

Regioselective Functionalization Strategies for Nitrouridine Derivatives

The presence of the strongly electron-withdrawing nitro group at the C-5 position significantly alters the electronic properties of the pyrimidine ring in 5-nitrouridine. This electronic influence is crucial for regioselective functionalization, as it activates the heterocyclic scaffold for subsequent chemical modifications. nih.gov The nitro group makes the ring more electron-deficient, facilitating nucleophilic attacks at specific positions, particularly the vicinal C-6 position. nih.gov This inherent reactivity allows for the development of strategies to introduce a variety of substituents, leading to a diverse library of advanced analogues.

One key strategy for achieving regioselectivity in the functionalization of uridine derivatives involves the use of Lewis acids to direct metalating agents to a specific carbon atom. For instance, while metalation of uridine derivatives with certain bases typically occurs at the C-5 position, the addition of a Lewis acid like magnesium chloride (MgCl₂) can redirect the metalation to the C-6 position. researchgate.net This control is achieved through the complexation of the Lewis acid with the amide portion of the uracil (B121893) ring, which sterically hinders the C-5 position and directs the base to deprotonate the C-6 position. researchgate.net This principle can be extended to 5-nitrouridine derivatives, providing a pathway to C-6 functionalized analogues that would be difficult to access otherwise.

The nitro group itself can serve as a handle for further transformations. For example, the nitro group on various heterocyclic frameworks can be displaced by nucleophiles or participate in cyclization reactions, enabling the synthesis of complex fused-ring systems. nih.gov These strategies underscore the importance of the nitro group not just as a final functionality but as a versatile intermediate for generating novel molecular architectures.

Chemo-Enzymatic Approaches in Nucleoside Analogue Synthesis

The synthesis of nucleoside analogues is increasingly benefiting from chemo-enzymatic approaches, which combine the precision of enzymatic catalysis with the practicality of chemical synthesis. researchgate.netnih.gov This hybrid methodology has become a convenient and powerful tool for preparing modified nucleosides, capitalizing on the high chemo-, regio-, and stereoselectivity of enzymes. researchgate.nettandfonline.com

A cornerstone of this field is the use of nucleoside phosphorylases (NPs), such as purine (B94841) nucleoside phosphorylase (PNP) and uridine phosphorylase (UP). researchgate.netmdpi.com These enzymes catalyze the reversible phosphorolysis of nucleosides into a sugar-1-phosphate and a nucleobase. By manipulating reaction conditions and using modified substrates, this reaction can be driven towards synthesis. mdpi.compreprints.org For instance, a pre-synthesized, modified base like 5-nitrouracil could be combined with a sugar donor, such as α-D-pentose 1-phosphate, in the presence of a suitable nucleoside phosphorylase to generate 5-nitrouridine. tandfonline.com

Biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, represent a particularly efficient strategy. researchgate.net These cascades can be used for the de novo synthesis of nucleoside analogues, starting from simple precursors. tandfonline.com While the direct enzymatic synthesis of 5-nitrouridine is not yet widely reported, the established success of these methods for other analogues provides a clear blueprint for future research. The high selectivity of enzymes often circumvents the need for complex protection and deprotection steps common in traditional chemical synthesis, leading to more streamlined and efficient processes. nih.gov

Table 2: Key Enzymes in Chemo-Enzymatic Nucleoside Synthesis

| Enzyme Class | Function | Example Application | Reference |

|---|---|---|---|

| Nucleoside Phosphorylases (NPs) | Catalyze reversible glycosidic bond cleavage/formation. | Synthesis of various nucleoside analogues from a base and a sugar-1-phosphate. | researchgate.netmdpi.com |

| Ribokinases / Phosphopentomutases | Generate key α-D-pentose 1-phosphate intermediates from free pentoses. | Production of the key sugar donor for NP-catalyzed reactions. | tandfonline.com |

| Deaminases | Convert an amino group to a hydroxyl group on the nucleobase. | Transformation of one nucleoside into another (e.g., adenosine (B11128) deaminase). | tandfonline.com |

| Lipases | Catalyze regioselective acylation/deacylation of sugar hydroxyls. | Selective protection or modification of the sugar moiety. | researchgate.net |

Green Chemistry Principles in Nitrated Nucleoside Synthesis Research

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact and enhance sustainability. nih.gov The synthesis of nucleosides, which traditionally involves hazardous solvents, multi-step processes, and significant waste generation, is a prime area for the application of these principles. huarenscience.comrsc.org

Key tenets of green chemistry are highly relevant to the synthesis of nitrated nucleosides. huarenscience.com These include:

Atom-Efficient Reactions: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. huarenscience.com

Safer Solvents and Reaction Conditions: Replacing hazardous organic solvents with greener alternatives like water or bio-derived solvents, and employing milder reaction conditions to reduce energy consumption. nih.govhuarenscience.com

Use of Catalysis: Employing catalytic reagents, including biocatalysts and earth-abundant metal catalysts, in small amounts instead of stoichiometric reagents to reduce waste and improve efficiency. nih.govhuarenscience.com

Reducing Derivatives: Minimizing or avoiding the use of temporary protecting groups to shorten synthetic routes and reduce material consumption. nih.gov

Recent research has highlighted innovative technologies that align with these principles. For example, mechanochemistry, using techniques like resonant acoustic mixing (RAM), can significantly reduce or even eliminate the need for solvents in nucleoside functionalization reactions. rsc.org These solvent-free reactions often proceed much faster than their solution-phase counterparts and can be scaled up effectively. rsc.org By focusing on less hazardous reagents, minimizing derivatization steps, and utilizing catalytic methods (both chemical and enzymatic), the synthesis of 5-nitrouridine and its analogues can be made significantly more sustainable and environmentally benign. nih.gov

Table 3: Application of Green Chemistry Principles to Nucleoside Synthesis

| Principle | Traditional Approach | Green Alternative | Reference |

|---|---|---|---|

| Solvent Use | Use of hazardous, volatile organic solvents. | Water-based solvents, ionic liquids, or solvent-free (mechanochemical) reactions. | huarenscience.comrsc.org |

| Reagents | Stoichiometric, often toxic, reagents. | Catalytic amounts of reagents (e.g., earth-abundant metals, enzymes). | nih.govhuarenscience.com |

| Synthetic Steps | Multi-step syntheses with protection/deprotection. | One-pot reactions, biocatalytic cascades, avoiding unnecessary derivatization. | nih.gov |

| Energy | High temperatures and prolonged reaction times. | Milder reaction conditions, microwave-assisted or ultrasound-assisted synthesis. | researchgate.net |

Advanced Structural and Conformational Analysis of 5 Nitrouridine Monohydrate

High-Resolution Crystal Structure Elucidation via X-ray Diffraction

The definitive crystal and molecular structure of 5-Nitrouridine (B13094073) monohydrate was determined by single-crystal X-ray diffraction analysis. nih.govnih.govresearchgate.netoup.comalljournals.cn This powerful technique revealed the precise atomic coordinates, bond lengths, and bond angles, providing a foundational dataset for a thorough conformational analysis. The study established the compound's stereochemistry and the intricate details of its solid-state conformation. nih.govnih.govresearchgate.net

The pyrimidine (B1678525) ring of 5-Nitrouridine is not perfectly flat. nih.govnih.govresearchgate.netalljournals.cn X-ray analysis shows that it adopts a slightly non-planar, shallow boat conformation. nih.govnih.govresearchgate.netalljournals.cn The introduction of the nitro group at the C5 position has been observed to have no significant influence on the C4-O4 bond length when compared to the parent compound, uridine (B1682114). nih.govnih.govoup.com This suggests that the electronic perturbation from the nitro group does not substantially alter this specific bond within the pyrimidine ring framework. nih.govnih.govoup.com

The relative orientation of the pyrimidine base and the ribose sugar is defined by the glycosidic torsion angle (χ). This angle, defined by the atoms O4′-C1′-N1-C2 in pyrimidines, dictates whether the nucleoside adopts a syn or anti conformation. x3dna.org For 5-Nitrouridine, the base is positioned in the anti orientation relative to the sugar. nih.govnih.govresearchgate.netrsc.org The measured glycosidic torsion angle is 25.6°. nih.govnih.govresearchgate.netoup.com This anti conformation is further stabilized by an intramolecular hydrogen bond, specifically a close contact between the H6 proton of the base and the O5' oxygen of the ribosyl moiety (H6···O5'). nih.govnih.govoup.comrsc.org

Table 1: Conformational Parameters of 5-Nitrouridine This table summarizes the key conformational features of 5-Nitrouridine as determined by X-ray diffraction.

| Parameter | Conformation | Value / Description |

|---|---|---|

| Ribose Pucker | C3′-endo | The C3' atom is displaced towards the same side as the base. nih.govnih.govresearchgate.netoup.com |

| Glycosidic Angle (χ) | anti | 25.6° nih.govnih.govresearchgate.netoup.com |

| Pyrimidine Ring | Shallow Boat | Slightly non-planar conformation. nih.govnih.govresearchgate.netalljournals.cn |

Hydrogen Bonding Networks and Supramolecular Assembly in Crystalline Forms

The crystal packing of 5-Nitrouridine monohydrate is dictated by an extensive network of hydrogen bonds, which are crucial non-covalent interactions that define the supramolecular architecture. nih.govbeilstein-journals.org These interactions involve the nucleoside itself and the integrated water molecule of hydration, leading to a stable, three-dimensional lattice. nih.gov

A single water molecule plays a central and multifaceted role in the hydrogen-bonding scheme. nih.govoup.com It acts as both a hydrogen bond donor and acceptor, bridging different 5-Nitrouridine molecules. nih.gov The water molecule participates in a bifurcated hydrogen bond, donating its protons to the exocyclic O4 keto group and one of the oxygen atoms (O52) of the nitro group on one nucleoside. nih.govnih.govresearchgate.netoup.com Simultaneously, it accepts a hydrogen bond from the N3-H imino proton of an adjacent base. nih.govnih.govresearchgate.netoup.com Furthermore, the water molecule forms two additional hydrogen bonds with the ribose moiety of another neighboring molecule, solidifying its critical role in the crystal's cohesion. nih.govnih.govresearchgate.netoup.com

In many nucleoside crystal structures, π-π stacking interactions between the aromatic pyrimidine or purine (B94841) bases are a significant stabilizing force. However, in the case of this compound, such stacking interactions between adjacent bases are reported to be almost negligible. nih.govnih.govresearchgate.netoup.com The supramolecular assembly is therefore predominantly stabilized by the extensive and complex hydrogen-bonding network rather than by base stacking. nih.gov

Table 2: Hydrogen Bonding Interactions in this compound Crystal This table details the key hydrogen bonds involving the water molecule that define the crystal packing.

| Donor | Acceptor | Description |

|---|---|---|

| Water (H) | Base (O4) | Part of a bifurcated hydrogen bond from the water molecule. nih.govnih.govresearchgate.netoup.com |

| Water (H) | Base (O52 of Nitro Group) | The second part of the bifurcated hydrogen bond from the water molecule. nih.govnih.govresearchgate.netoup.com |

| Base (N3-H) | Water (O) | The water molecule acts as an acceptor from the imino group of the base. nih.govnih.govresearchgate.netoup.com |

| Water (H) | Ribose | Two additional hydrogen bonds are formed between the water and a neighboring ribose. nih.govnih.govresearchgate.netoup.com |

Solution-State Conformational Dynamics of 5-Nitrouridine

The conformational landscape of nucleosides in solution is a critical determinant of their biological activity and interactions with enzymes and other macromolecules. For 5-Nitrouridine, understanding its dynamic behavior in an aqueous environment provides insights into how the potent electron-withdrawing nitro group at the C5 position influences the intricate conformational equilibria of the furanose ring and the orientation of the nucleobase. While extensive crystallographic data has defined its solid-state structure, the solution-state dynamics are primarily elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy.

Investigations into the solution conformation of nucleosides, including 5-substituted uridine derivatives, are often conducted using proton NMR. city.ac.uk The dynamic nature of these molecules in solution means they exist as an equilibrium of different conformers. The two most significant conformational equilibria are the puckering of the ribose sugar ring and the rotation around the N-glycosidic bond.

The furanose ring of a nucleoside is not planar but exists in a dynamic equilibrium between two primary puckered conformations: the C2'-endo (South) and C3'-endo (North) forms. The relative populations of these two states can be estimated from the vicinal proton-proton coupling constants (³J(H,H)) within the sugar ring, particularly the coupling between H1' and H2', and between H3' and H4'. These coupling constants are time-averaged values reflecting the conformational equilibrium.

Rotation around the N1-C1' glycosidic bond determines the orientation of the pyrimidine base relative to the sugar moiety. The two principal conformations are anti, where the bulk of the base is positioned away from the sugar, and syn, where it is oriented above the furanose ring. The anti conformation is generally favored for pyrimidine nucleosides due to steric hindrance between the C6-H of the uracil (B121893) ring and the sugar protons in the syn conformation. researchgate.net However, the presence of a bulky or electronically influential substituent at the C5 or C6 position can shift this equilibrium. For most pyrimidine nucleosides, the nucleobase predominantly adopts the anti conformation in solution. researchgate.net

While specific, detailed research findings and comprehensive data tables from NMR studies exclusively on the solution-state conformational dynamics of 5-Nitrouridine are not extensively available in the public domain, general principles of nucleoside chemistry allow for informed postulations. The strong electron-withdrawing nature of the 5-nitro group is expected to influence the electronic distribution within the pyrimidine ring and potentially affect the glycosidic bond torsion and the sugar pucker equilibrium. However, without specific experimental data such as that presented in the table below for a generic uridine derivative, a precise quantitative description of the conformational populations for 5-Nitrouridine in solution remains speculative.

| Parameter | Description | Typical Value/Range for Uridine Derivatives | Significance for 5-Nitrouridine |

| ³J(H1'-H2') | Vicinal coupling constant | 1-8 Hz | A smaller value suggests a higher population of the C3'-endo (North) conformer, while a larger value indicates a preference for the C2'-endo (South) conformer. |

| Σ1' (JH1'-H2' + JH1'-H2'') | Sum of coupling constants | ~10-15 Hz | Provides information about the sugar pucker phase angle and amplitude. |

| Glycosidic Torsion Angle (χ) | Dihedral angle O4'-C1'-N1-C2 | anti conformation favored | The bulky and electronegative nitro group is expected to reinforce the preference for the anti conformation to minimize steric clashes with the ribose ring. Nuclear Overhauser Effect (NOE) studies would be required for definitive determination. |

| Sugar Pucker Equilibrium (%N) | Population of the North (C3'-endo) conformer | Varies with substituents | The electronic effect of the nitro group could potentially influence the sugar pucker equilibrium, but the extent of this influence requires experimental quantification through analysis of coupling constants. |

Table 1. Key NMR Parameters for Characterizing the Solution-State Conformation of Uridine Derivatives and Their Significance for 5-Nitrouridine.

Further detailed studies, including advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and the analysis of long-range coupling constants, would be necessary to precisely delineate the conformational landscape of 5-Nitrouridine in solution. Such data would be invaluable for understanding its interaction with biological targets and for the rational design of related therapeutic agents.

Molecular Interactions and Biochemical Recognition Studies

Interactions with Nucleic Acid Structures

The incorporation of 5-nitrouridine (B13094073) into nucleic acid chains influences their structure and stability. The electron-withdrawing nature of the 5-nitro group affects the pyrimidine (B1678525) ring's electronic distribution, which in turn impacts base pairing and stacking interactions.

The stability of nucleic acid duplexes is a critical factor in molecular biology, often characterized by the melting temperature (T_m), the temperature at which half of the duplex dissociates. nih.gov The incorporation of modified nucleosides like 5-nitrouridine can modulate these hybridization properties. The efficiency of hybridization is governed by the kinetics of association (on-rate) and dissociation (off-rate). escholarship.org While specific T_m_ values for 5-nitrouridine-containing oligonucleotides are not detailed in the available research, the properties of the nitro group suggest a potential destabilizing effect. The bulky and highly polar nitro group could disrupt the ideal geometry for Watson-Crick base pairing and interfere with the hydrophobic stacking interactions that stabilize the duplex.

General factors that influence the hybridization signal intensities and stability of oligonucleotides are well-documented and provide a framework for understanding the potential impact of 5-nitrouridine. nih.gov

Table 1: Key Factors Modulating Oligonucleotide Hybridization

| Factor | Description | Potential Impact of 5-Nitrouridine Incorporation |

|---|---|---|

| Melting Temperature (T_m) | The temperature at which 50% of DNA duplexes denature. It is a primary indicator of duplex stability. nih.gov | The steric bulk and electronic effects of the nitro group may lower the T_m_ by disrupting base stacking and hydrogen bonding. |

| Base Stacking | Hydrophobic and van der Waals interactions between adjacent base pairs that contribute significantly to duplex stability. | The electron-withdrawing nitro group can alter the electronic character of the uracil (B121893) base, potentially weakening stacking interactions. |

| Hydrogen Bonding | Specific hydrogen bonds form between complementary bases (A-T, G-C). nih.gov | The 5-nitro group could sterically hinder the optimal alignment for hydrogen bonding with a complementary adenine (B156593) base. |

| Secondary Structure | Intramolecular folding of a single-stranded oligonucleotide, which can inhibit hybridization to a target sequence. nih.gov | The conformational properties of 5-nitrouridine could influence the propensity to form non-productive secondary structures. |

However, the pyrimidine ring itself is not perfectly flat, exhibiting a slight boat conformation. nih.govnih.gov A significant finding is that stacking interactions between adjacent bases in the crystal structure are almost negligible, which suggests that its incorporation could introduce a point of flexibility or disruption in a stacked helix. nih.govnih.gov

Table 2: Crystallographic and Conformational Data for 5-Nitrouridine Monohydrate

| Parameter | Observed Value/Conformation | Significance | Reference(s) |

|---|---|---|---|

| Sugar Pucker | C3'-endo | Typical for RNA and A-form DNA helices. | nih.gov |

| Glycosidic Torsion Angle (χ) | 25.6° (anti conformation) | Standard orientation for bases in canonical DNA/RNA helices. | nih.gov |

| Pyrimidine Ring Planarity | Slight boat conformation | A deviation from the planarity of natural bases, which could affect stacking. | nih.gov |

| Base Stacking in Crystal | Almost negligible | Suggests weak stacking potential when incorporated into an oligonucleotide. | nih.govnih.gov |

| Intramolecular Hydrogen Bond | H6 ... O5' | This bond helps to stabilize the observed anti conformation. | nih.govnih.gov |

Nucleic acid probes are tools used to detect specific DNA or RNA sequences. fao.orgthermofisher.com They are often labeled with fluorescent tags or other reporters. mdpi.commdpi.com Modified nucleosides are frequently incorporated into probes to enhance properties like stability, specificity, or signaling. rsc.org

While 5-nitrouridine itself is not commonly cited as a direct component of probes, its unique characteristics make it a candidate for such applications. The strong electron-withdrawing nitro group can act as a fluorescence quencher, potentially making it useful in "switch-on" probe designs where fluorescence is restored upon hybridization or enzymatic cleavage. Its properties are analogous to other nitro-substituted compounds, like 5-nitroindole, which has been studied for its universal base pairing properties and use in fluorescent probes. rsc.org Furthermore, the synthesis of other modified nucleosides, such as 5-azido-2'-deoxyuridine, sometimes proceeds from precursors other than 5-nitrouridine due to its "inefficient" preparation, highlighting its role as a potential but challenging synthetic intermediate for probe development. fiu.edu

Enzymatic Recognition and Substrate Specificity

The introduction of the 5-nitro group creates a novel analogue that may be recognized differently by enzymes that process standard nucleosides and nucleotides.

Specific studies detailing the interaction of 5-nitrouridine-containing oligonucleotides with ribonucleases are limited. However, enzyme-substrate recognition is highly dependent on shape and electronic complementarity. nih.gov The structural perturbations caused by 5-nitrouridine, such as the slight puckering of the pyrimidine ring and the bulky, polar nitro group, could hinder or alter its recognition and cleavage by nucleolytic enzymes. nih.gov The altered electronic character of the base might also affect the catalytic mechanisms of enzymes that rely on specific protonation states or electronic distributions within the substrate.

5-Nitrouridine can serve as a substrate analogue or precursor for enzymes involved in nucleoside modification and synthesis. For instance, under optimized Vorbrüggen conditions, 5-nitrouridine can facilitate a reversible nucleobase exchange with various 5-substituted uracils, a process that mimics enzymatic transglycosylation reactions and allows for the synthesis of other uridine (B1682114) analogues. acs.orgresearchgate.net This reactivity demonstrates that the core ribose structure is recognized and can participate in reactions that form the N-glycosidic bond.

Furthermore, nucleoside kinases are crucial enzymes that phosphorylate nucleosides to their active monophosphate forms. mdpi.com While many nucleoside analogues are substrates for these kinases, the acceptance of a modified nucleoside is highly enzyme-specific. The potential for 5-nitrouridine to be phosphorylated by kinases like deoxynucleoside kinase would be a key step for its incorporation into nucleic acids in vivo or for the enzymatic synthesis of 5-nitrouridine 5'-monophosphate. mdpi.com Its use as a starting material in the chemical synthesis of other analogues, such as 5-nitroisocytidine, further establishes its role as a foundational molecule for creating a wider range of modified nucleosides. google.com

Spectroscopic and Advanced Analytical Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamic properties of molecules in solution. wikipedia.orgebsco.com In the context of 5-nitrouridine (B13094073), NMR is instrumental in defining the conformation of the ribose sugar ring and the orientation of the nucleobase.

Utility of Circular Dichroism (CD) Spectroscopy in Oligonucleotide Interaction Studies

The introduction of a modified nucleoside can alter the characteristic CD spectrum of a nucleic acid. For example, the B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm. nih.gov Any significant deviation from this pattern upon incorporation of 5-nitrouridine would indicate a conformational change. Furthermore, CD spectroscopy is invaluable for studying the formation of non-canonical structures like G-quadruplexes, where specific spectral signatures can confirm their presence and topology (parallel vs. antiparallel). nih.govresearchgate.net By monitoring changes in the CD spectrum as a function of temperature, one can also determine the melting temperature (Tm) of oligonucleotides, providing a measure of their thermal stability.

Mass Spectrometry-Based Characterization of 5-Nitrouridine and its Metabolites

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. d-nb.info It is an indispensable tool for the identification and quantification of small molecules and their metabolites in complex biological samples. nih.gov High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), allows for the precise determination of the elemental composition of a molecule, facilitating the identification of unknown metabolites. nih.gov

In the study of 5-nitrouridine, LC-MS/MS (tandem mass spectrometry) would be the method of choice for characterizing its metabolic fate. uj.edu.pl After administration to an in vitro or in vivo system, samples can be analyzed to detect potential metabolites. The parent 5-nitrouridine molecule would be expected to undergo various biotransformations, such as reduction of the nitro group to an amino group, or conjugation with endogenous molecules like glucuronic acid or sulfate. uj.edu.plmdpi.com By comparing the fragmentation patterns of the parent compound with those of its metabolites, the sites of modification can be elucidated. mdpi.com This approach has been successfully used to characterize the metabolism of a wide range of compounds. mdpi.com

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic techniques are fundamental for the separation, isolation, and quantification of 5-nitrouridine and its related compounds from complex mixtures, such as reaction products or biological matrices. bioanalysis-zone.com High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose. edqm.eu

A typical HPLC method for the analysis of 5-nitrouridine would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is often achieved using a UV detector, as the nitrouracil chromophore absorbs light in the UV region. For quantitative analysis, a calibration curve is constructed using standards of known concentrations. This allows for the accurate determination of the concentration of 5-nitrouridine in a given sample. nih.gov The reliability of the method is ensured through validation parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.gov

Computational Chemistry and Theoretical Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic characteristics and reactivity of 5-nitrouridine (B13094073). journaljpri.comnih.govwikipedia.org These methods allow for the precise calculation of molecular orbitals and electrostatic properties, which are fundamental to the molecule's behavior.

Frontier molecular orbital theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. numberanalytics.comfiveable.mewikipedia.org The energy and spatial distribution of these orbitals determine how 5-nitrouridine interacts with other molecules. wikipedia.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. numberanalytics.com For instance, a smaller gap suggests higher reactivity. In reactions, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a governing factor. fiveable.me Analysis of these orbitals can help predict the feasibility and pathways of reactions involving 5-nitrouridine, such as nucleophilic substitutions. numberanalytics.com

Table 1: Hypothetical Frontier Orbital Energies for 5-Nitrouridine

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 6.4 |

Note: These values are illustrative and would be determined by specific quantum chemical calculations.

Reaction energetics, calculated through methods like DFT, can predict the thermodynamic favorability of chemical transformations. frontiersin.org For example, these calculations can determine the energy barriers for reactions, providing insights into reaction kinetics. frontiersin.org

The electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of 5-nitrouridine. This map is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biological macromolecules. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. The nitro group, being strongly electron-withdrawing, significantly influences the charge distribution across the pyrimidine (B1678525) ring. This redistribution of electron density can be quantified through NBO (Natural Bond Orbital) analysis. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations offer a dynamic perspective of 5-nitrouridine's behavior over time, capturing its conformational flexibility and the influence of its environment. nih.govyoutube.com These simulations model the movement of atoms and molecules, providing insights into how 5-nitrouridine might behave in a biological system. youtube.com

X-ray analysis has shown that in its crystalline form, 5-nitrouridine monohydrate exhibits a slightly non-planar pyrimidine ring with a shallow boat conformation. nih.govnih.govoup.com The ribose moiety adopts a C3'-endo conformation, and the base is in an anti-orientation relative to the sugar. nih.govnih.govoup.com This conformation is stabilized by an intramolecular hydrogen bond. nih.govoup.com MD simulations can explore the conformational landscape of 5-nitrouridine in solution, revealing the different shapes it can adopt and the energy barriers between them. ic.ac.ukscribd.com This is crucial as the molecule's conformation can significantly impact its biological activity.

Solvation effects, or the interactions between 5-nitrouridine and solvent molecules (typically water in a biological context), are critical for understanding its behavior. frontiersin.orgnih.gov Solvation can influence the molecule's conformational preferences and reactivity. frontiersin.org MD simulations explicitly model these interactions, providing a detailed picture of the solvation shell around 5-nitrouridine and its impact on the molecule's properties. nih.govnih.gov

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein, forming a stable complex. ijpras.comresearchgate.netarxiv.org This method is instrumental in understanding the potential interactions between 5-nitrouridine and its biological targets. core.ac.uk The process involves placing the ligand in various conformations within the protein's binding site and using a scoring function to estimate the binding affinity. jppres.com

Successful docking studies can predict key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between 5-nitrouridine and the amino acid residues of a protein's active site. researchgate.net For example, docking could reveal interactions between the nitro group or the ribose hydroxyls of 5-nitrouridine and specific residues in an enzyme's active site. Such predictions are vital for understanding the molecular basis of its biological activity and for guiding the design of more potent analogs. nih.gov

Table 2: Predicted Interactions of 5-Nitrouridine with a Hypothetical Enzyme Active Site

| 5-Nitrouridine Moiety | Interacting Residue | Interaction Type |

|---|---|---|

| Nitro Group (O5) | Arg122 | Hydrogen Bond |

| Ribose (2'-OH) | Asp89 | Hydrogen Bond |

| Pyrimidine Ring | Phe150 | Pi-Pi Stacking |

| Ribose (3'-OH) | Ser90 | Hydrogen Bond |

Note: This table represents a hypothetical output from a molecular docking simulation.

Development of Predictive Models for Nitrated Nucleoside Behavior

Computational models can be developed to predict the behavior of nitrated nucleosides, including 5-nitrouridine. These models can be based on quantitative structure-activity relationships (QSAR), which correlate a molecule's structural or physicochemical properties with its biological activity. Machine learning algorithms, such as random forest and support vector machines, are increasingly being used to build these predictive models from experimental data. frontiersin.orgresearchgate.net

These models can be trained on datasets of known nitrated nucleosides and their activities to predict the potential efficacy or other properties of new, untested compounds. acs.org This approach can significantly accelerate the drug discovery process by prioritizing which molecules to synthesize and test in the lab.

In Silico Design of Novel 5-Nitrouridine Analogues

The insights gained from computational studies can be leveraged for the in silico design of novel 5-nitrouridine analogues with improved properties. researchgate.net By understanding the structure-activity relationships, researchers can computationally modify the structure of 5-nitrouridine to enhance its binding affinity for a target protein, improve its metabolic stability, or alter its pharmacokinetic profile. mdpi.com

Future Directions and Emerging Research Avenues

Exploration of 5-Nitrouridine (B13094073) Monohydrate in Supramolecular Chemistry Research

Supramolecular chemistry, which focuses on non-covalent interactions, presents a fertile ground for investigating 5-Nitrouridine monohydrate. wikipedia.orgrsc.org The future exploration in this area is centered on harnessing its distinct hydrogen bonding and stacking capabilities to construct novel molecular assemblies.

The foundational crystal structure analysis of this compound shows that the molecule participates in a complex network of hydrogen bonds. nih.govoup.com A key feature is the involvement of the water molecule of hydration in a bifurcated hydrogen bond, donating to the O4 and an oxygen atom of the nitro group of one base, while accepting a bond from another base. nih.govoup.com This intricate bonding pattern, stabilized by an intramolecular hydrogen bond between the base and the ribose moiety, suggests that this compound can act as a versatile building block for designing complex supramolecular structures. nih.govoup.com

Future research could focus on the self-assembly properties of this compound and its derivatives. While natural nucleosides often require chemical modification to induce gelation, the specific stereochemical and electronic properties of 5-nitrouridine might allow for the formation of supramolecular gels or liquid crystals under specific conditions. rsc.org The electron-withdrawing nature of the nitro group significantly alters the electronic distribution of the pyrimidine (B1678525) ring, which could lead to unique stacking interactions compared to canonical nucleosides. nih.govmdpi.com These interactions are critical in forming the extended one-dimensional chains or two- and three-dimensional networks that define supramolecular architectures. iucr.org

Furthermore, the potential of this compound in host-guest chemistry is an emerging area of interest. wikipedia.orgthno.org Its defined structure, with specific hydrogen bond donor and acceptor sites, makes it a candidate for selective recognition by macrocyclic hosts like cyclodextrins or calixarenes. nih.govrsc.orgfrontiersin.org Such studies could lead to the development of stimuli-responsive systems where the binding and release of the nucleoside are controlled by external factors, opening doors for applications in sensing and controlled-release systems. thno.orgrsc.org The related compound, 5-nitrouracil (B18501), has been studied for its ability to form cocrystals with various molecules, indicating the potential of the nitrated uracil (B121893) scaffold in crystal engineering and the design of materials with specific optical properties. uc.pt

Integration into Advanced Materials Science Research (e.g., DNA nanotechnology)

The field of advanced materials science, particularly DNA nanotechnology, stands to benefit from the integration of modified nucleosides like 5-nitrouridine. nih.govnumberanalytics.com DNA nanotechnology utilizes the principles of molecular recognition to build programmable, nanoscale structures. bohrium.com The introduction of nucleosides with non-canonical functional groups can imbue these structures with novel properties and functions. frontiersin.org

The strong electron-withdrawing nitro group on 5-nitrouridine can significantly alter the electronic properties of a DNA or RNA strand into which it is incorporated. This modification could be exploited to create DNA-based nanomaterials with unique conductive or electrochemical properties, potentially for use in nanobiosensors or nanoelectronic circuits. mdpi.com The ability to precisely position these modified bases within a DNA origami structure would allow for the fine-tuning of the material's electronic characteristics. bohrium.com

Future research could also explore the use of 5-nitrouridine in the development of biocompatible materials. nih.gov DNA-based hydrogels and coatings are being investigated for biomedical applications, and incorporating modified nucleosides could enhance their functionality. For instance, the specific interactions of 5-nitrouridine could be used to trap enzymes or other biomolecules within a material, creating a functionalized surface or a bioreactive matrix. mdpi.com

Methodological Advancements in the Structural Elucidation of Nitrated Nucleosides

The precise characterization of the three-dimensional structure of modified nucleosides is paramount for understanding their function and for their rational design in various applications. While the crystal structure of this compound was successfully determined by X-ray diffraction, revealing a slightly non-planar pyrimidine ring and a C3'-endo conformation for the ribose moiety, future research will benefit from and contribute to more advanced analytical techniques. nih.govoup.com

Modern Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful suite of tools for detailed structural analysis in solution, which is often more biologically relevant than a static crystal structure. Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are instrumental in unambiguously assigning proton and carbon signals and determining the anomeric configuration of the glycosidic bond. researchgate.net These methods can provide detailed insights into the preferred conformation, dynamics, and intramolecular interactions of 5-nitrouridine and other nitrated nucleosides in different solvent environments. researchgate.net

Mass spectrometry (MS) has also become an indispensable tool for the structural elucidation of modified nucleosides. researchgate.net High-Resolution Mass Spectrometry (HRMS) techniques, including Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide exceptional mass accuracy, enabling the confident identification of these compounds in complex biological mixtures. creative-proteomics.com Tandem mass spectrometry (MS/MS), through methods like Collision-Induced Dissociation (CID), generates characteristic fragmentation patterns that act as a structural fingerprint, confirming the identity and location of the nitro modification. creative-proteomics.comnih.gov Combining liquid chromatography with mass spectrometry (LC-MS) further enhances the ability to separate and identify modified nucleosides from complex samples. researchgate.netcreative-proteomics.com Pyrolysis-gas chromatography-mass spectrometry (GC-MS) represents another powerful, albeit less common, approach for analyzing thermally stable or derivatized nucleosides. creative-proteomics.comnih.gov

Future advancements will likely involve the integration of these techniques. For example, coupling separation methods with both NMR and MS could provide comprehensive data on structure, conformation, and interactions. The development of new ionization techniques in MS could allow for the analysis of more fragile, non-covalent supramolecular assemblies involving nitrated nucleosides, directly bridging structural investigation with supramolecular chemistry.

Interdisciplinary Research with Biophysics and Systems Biology Approaches

The unique properties of this compound make it a compelling subject for interdisciplinary research, particularly at the intersection of biophysics and systems biology. Such studies are poised to elucidate its impact on biological systems from the molecular to the network level.

Biophysical studies can provide a quantitative understanding of how 5-nitrouridine affects molecular interactions. For example, Isothermal Titration Calorimetry (ITC) has been used to determine the binding affinity of the related compound 2'-deoxy-5-nitrouridine 5'-monophosphate to an enzyme, revealing how modifications to the ligand affect its interaction with the protein target. rcsb.org Similar biophysical techniques could be employed to study the interaction of 5-nitrouridine-containing oligonucleotides with DNA and RNA binding proteins, polymerases, or repair enzymes. Studies have already shown that tRNA substituted with 5-nitrouracil can form a covalent complex with tRNA-Ura methyl transferase, effectively trapping the enzyme. mdpi.comresearchgate.net This suggests that 5-nitrouridine could be a powerful tool for probing enzyme mechanisms and designing specific inhibitors.

From a systems biology perspective, 5-nitrouridine can be viewed as a perturbation agent to probe cellular networks. patsnap.com As a known cytidine (B196190) analog with potential applications in treating brain disorders, understanding its system-wide effects is crucial. acs.orgacs.org Genome-scale models (GEMs), which are mathematical representations of an organism's metabolic and regulatory networks, provide a framework for integrating "omics" data (genomics, transcriptomics, proteomics, metabolomics) to predict how a cell will respond to a specific molecule. nih.gov Future research could involve introducing 5-nitrouridine to cell cultures, generating multi-omics data, and then using systems biology approaches to model its mechanism of action. bioisi.pt This could uncover novel pathways affected by the compound, identify potential off-target effects, and help in designing more effective therapeutic strategies. This integrative approach bridges the gap between the molecule's physical properties and its ultimate phenotypic effect on a complex biological system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.